molecular formula C10H10ClFO B13032112 1-(4-Chloro-2-fluorophenyl)butan-1-one

1-(4-Chloro-2-fluorophenyl)butan-1-one

Cat. No.: B13032112
M. Wt: 200.64 g/mol
InChI Key: YXYJMZWTNBUFDL-UHFFFAOYSA-N
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Description

1-(4-Chloro-2-fluorophenyl)butan-1-one is an organic compound with the molecular formula C10H10ClFO. It is a derivative of butanone, featuring a chloro and fluoro substituent on the phenyl ring.

Chemical Reactions Analysis

1-(4-Chloro-2-fluorophenyl)butan-1-one undergoes various chemical reactions, including:

Scientific Research Applications

1-(4-Chloro-2-fluorophenyl)butan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Chloro-2-fluorophenyl)butan-1-one involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to interact with dopamine receptors, influencing neurotransmission pathways. This interaction can modulate the activity of these receptors, potentially leading to therapeutic effects in conditions such as schizophrenia and other neurological disorders .

Comparison with Similar Compounds

1-(4-Chloro-2-fluorophenyl)butan-1-one can be compared with other similar compounds, such as:

    4-Chloro-1-(4-fluorophenyl)butan-1-one: Similar in structure but with different substituent positions, affecting its reactivity and applications.

    4-Chloro-1-(2-fluorophenyl)butan-1-one:

These comparisons highlight the uniqueness of this compound in terms of its specific substituent positions and resulting chemical behavior.

Biological Activity

1-(4-Chloro-2-fluorophenyl)butan-1-one is a synthetic organic compound known for its potential biological activities. The compound's structure, featuring a chloro and fluorine substituent on the phenyl ring, suggests that it may interact with various biological targets, making it of interest in pharmacological research.

The molecular formula for this compound is C10H9ClFC_{10}H_{9}ClF, with a molecular weight of approximately 200.63 g/mol. Its structure can be represented as follows:

PropertyValue
Molecular FormulaC10H9ClF
Molecular Weight200.63 g/mol
IUPAC NameThis compound
CAS NumberNot specified

Antimicrobial Properties

Research indicates that compounds with similar structural features often exhibit antimicrobial properties. For instance, fluoroaryl derivatives have shown enhanced antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. A study demonstrated that introducing fluorine into the phenyl group significantly increased the minimum inhibitory concentration (MIC) against these bacteria, suggesting a similar potential for this compound .

The biological activity of this compound can be attributed to its ability to interact with specific enzymes or receptors within cells. The presence of electron-withdrawing groups like chlorine and fluorine may enhance the compound's lipophilicity and bioavailability, facilitating its entry into cells and subsequent interaction with target proteins.

Study on Antimicrobial Effects

A study examined the effects of various fluoroaryl compounds on S. aureus, noting that compounds similar to this compound exhibited significant antibacterial activity at low concentrations. The study utilized a disc diffusion method to measure inhibition zones, revealing that even at concentrations as low as 4 µM, some derivatives maintained viable bacterial populations, while others led to complete cell death .

Anticancer Research Insights

In a separate investigation focused on the anticancer potential of halogenated compounds, derivatives were tested against several cancer cell lines. The results indicated that certain structural modifications could enhance cytotoxicity. Although direct studies on this compound are scarce, these findings highlight the importance of further exploration into its potential therapeutic applications .

Properties

Molecular Formula

C10H10ClFO

Molecular Weight

200.64 g/mol

IUPAC Name

1-(4-chloro-2-fluorophenyl)butan-1-one

InChI

InChI=1S/C10H10ClFO/c1-2-3-10(13)8-5-4-7(11)6-9(8)12/h4-6H,2-3H2,1H3

InChI Key

YXYJMZWTNBUFDL-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)C1=C(C=C(C=C1)Cl)F

Origin of Product

United States

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